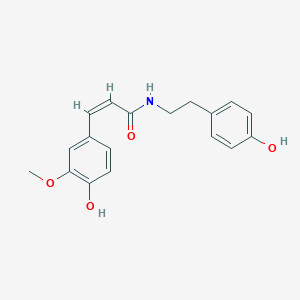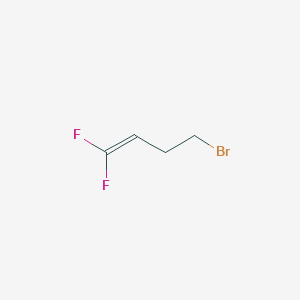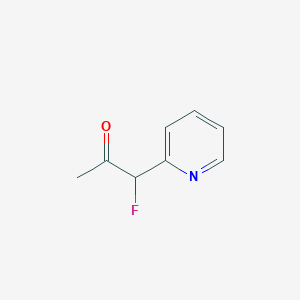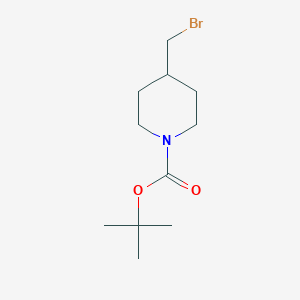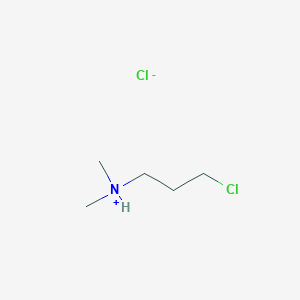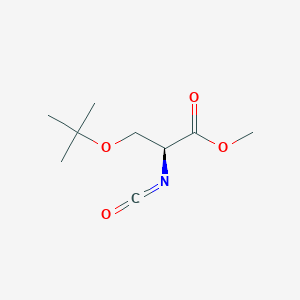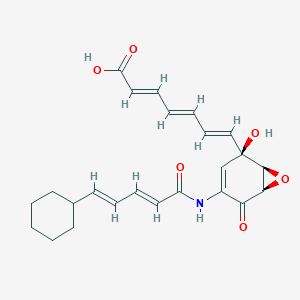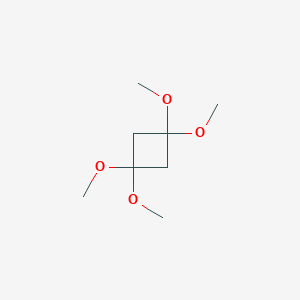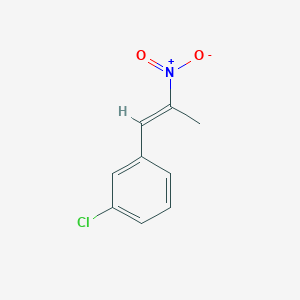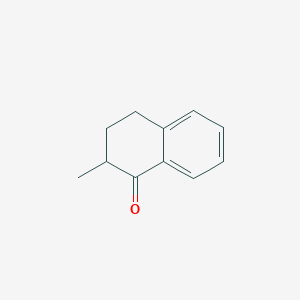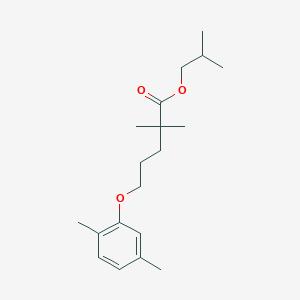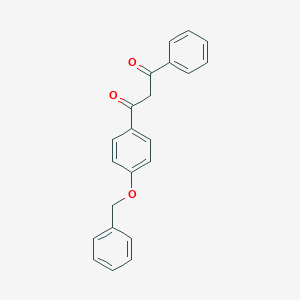
1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione, also known as Flavone-8-acetic acid (FAA), is a synthetic flavonoid compound that has been extensively studied for its potential therapeutic applications. FAA is a yellow crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform.
Wirkmechanismus
The exact mechanism of action of FAA is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines like interleukin-2 and interferon-gamma. FAA has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, in tumors.
Biochemische Und Physiologische Effekte
FAA has been shown to have several biochemical and physiological effects, including reducing tumor growth, reducing blood pressure, improving endothelial function, reducing inflammation and oxidative stress, and inducing apoptosis in cancer cells. FAA has also been shown to increase the production of natural killer cells, which are immune cells that play a role in killing cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
FAA has several advantages for lab experiments, including its solubility in organic solvents like ethanol, methanol, and chloroform, and its ability to induce apoptosis in cancer cells. However, FAA also has some limitations, including its potential toxicity at high doses and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for research on FAA, including studying its potential therapeutic applications in other diseases like diabetes and Alzheimer's disease, improving its bioavailability, and developing new synthetic methods for its production. Other future directions include studying its potential synergistic effects with other drugs and developing new formulations for its delivery.
Synthesemethoden
FAA can be synthesized by a variety of methods, including the condensation of 4-benzyloxybenzaldehyde with acetophenone in the presence of a base like sodium hydroxide or potassium hydroxide. The resulting product is then reduced using sodium borohydride or lithium aluminum hydride to produce FAA. Another method involves the reaction of 4-benzyloxybenzoyl chloride with phenylacetic acid in the presence of a base like triethylamine to produce FAA.
Wissenschaftliche Forschungsanwendungen
FAA has been studied for its potential therapeutic applications in cancer treatment, cardiovascular diseases, and inflammation. In cancer treatment, FAA has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular diseases, FAA has been shown to reduce blood pressure and improve endothelial function. In inflammation, FAA has been shown to reduce inflammation and oxidative stress.
Eigenschaften
CAS-Nummer |
142472-13-7 |
|---|---|
Produktname |
1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione |
Molekularformel |
C22H18O3 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-phenyl-3-(4-phenylmethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C22H18O3/c23-21(18-9-5-2-6-10-18)15-22(24)19-11-13-20(14-12-19)25-16-17-7-3-1-4-8-17/h1-14H,15-16H2 |
InChI-Schlüssel |
IMICPPMXUFKEQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CC(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
142472-13-7 |
Synonyme |
1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



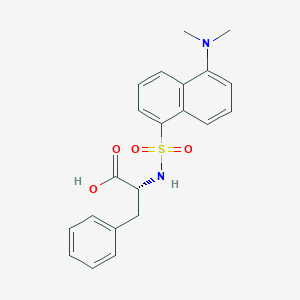
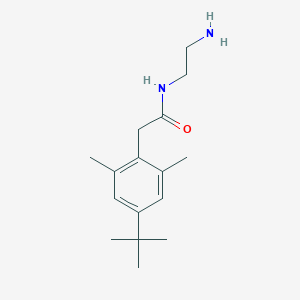
![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)
